molecular formula C17H20ClN3O4 B5422908 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5422908
M. Wt: 365.8 g/mol
InChI Key: RNHUORSPGBTQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat or light), and its reactivity with various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. This can include looking at its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

If the compound is biologically active, researchers might study its mechanism of action. This could involve looking at what biological targets it interacts with, how it interacts with them, and the downstream effects of these interactions .

Safety and Hazards

The safety and hazards associated with a compound can be assessed by looking at its toxicity, flammability, and reactivity. Material safety data sheets (MSDS) often provide information on the hazards associated with a compound and the precautions that should be taken when handling it .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications (such as medicinal or industrial uses), and ways to improve its synthesis .

Properties

IUPAC Name

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(oxolan-3-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-23-13-2-3-16(14(18)7-13)25-10-12-6-15(21-20-12)17(22)19-8-11-4-5-24-9-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHUORSPGBTQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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